molecular formula C14H10ClN3O B2563006 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone CAS No. 124041-74-3

2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone

Cat. No. B2563006
CAS RN: 124041-74-3
M. Wt: 271.7
InChI Key: MNHUQWLYQCWPDS-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone, also known as BTTCE, is a chemical compound that has been widely used in scientific research as a fluorescent labeling reagent. It is a member of the benzotriazole family, which is known for its ability to absorb UV light and emit fluorescence in the visible range. BTTCE has been used in various fields such as biochemistry, molecular biology, and pharmacology due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone involves the formation of a covalent bond between the labeling reagent and the target biomolecule. The labeling reagent contains a reactive group that can react with specific functional groups on the biomolecule, resulting in the formation of a stable bond. The labeled biomolecule can then be detected using fluorescence-based techniques.
Biochemical and Physiological Effects:
2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with the normal functions of the labeled biomolecules. However, it is important to note that the labeling process itself can affect the biochemical and physiological properties of the biomolecule.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone as a labeling reagent is its high sensitivity and specificity. It can label specific functional groups on biomolecules with high efficiency and minimal background fluorescence. 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone is also compatible with a wide range of biological samples and can be used for both in vitro and in vivo labeling. However, one of the limitations of using 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone is its relatively high cost compared to other labeling reagents. It is also important to optimize the labeling conditions to minimize the potential effects on the biomolecule.

Future Directions

There are several future directions for the use of 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone in scientific research. One potential application is in the development of new fluorescent probes for imaging biological systems. 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone can be used as a scaffold for the development of new labeling reagents with improved properties such as higher sensitivity and specificity. Another potential direction is in the development of new techniques for the detection of reactive oxygen species and other small molecules in biological systems. 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone can be used as a platform for the development of new sensors with high selectivity and sensitivity. Finally, 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone can be used in the development of new drugs and therapeutics for the treatment of various diseases. Its unique properties can be exploited for the development of new drugs that target specific biomolecules in living cells and tissues.
Conclusion:
In conclusion, 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone is a versatile chemical compound that has been widely used in scientific research as a fluorescent labeling reagent. Its unique properties have enabled its use in various fields such as biochemistry, molecular biology, and pharmacology. While there are limitations to its use, the potential applications of 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone in the development of new fluorescent probes, sensors, and drugs make it an important tool for future scientific research.

Synthesis Methods

The synthesis of 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone involves the reaction between 4-chloroacetophenone and benzotriazole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone by the addition of a reducing agent such as sodium borohydride. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone has been widely used in scientific research as a fluorescent labeling reagent for biomolecules such as proteins, nucleic acids, and lipids. It can be used to label specific functional groups such as amino groups, carboxyl groups, and sulfhydryl groups. The labeled biomolecules can be detected using fluorescence microscopy, flow cytometry, and other fluorescence-based techniques. 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone has also been used for the detection of reactive oxygen species and other small molecules in biological systems.

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHUQWLYQCWPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324001
Record name 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone

CAS RN

124041-74-3
Record name 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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